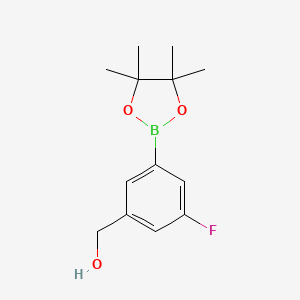

(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Vue d'ensemble

Description

(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a chemical compound that features a fluorine atom, a boronic ester group, and a hydroxyl group attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol typically involves a multi-step process. One common method includes the following steps:

Borylation Reaction: The introduction of the boronic ester group is achieved through a borylation reaction. This involves the reaction of a halogenated aromatic compound with a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.

Fluorination: The fluorine atom is introduced through a nucleophilic substitution reaction using a suitable fluorinating agent.

Hydroxylation: The hydroxyl group is introduced via a reduction reaction, often using a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds. Key applications include:

| Reagents/Conditions | Product | Yield | Applications |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME/H₂O (80°C) | Biaryl derivatives | 72–85% | Pharmaceutical intermediates |

| Pd(dba)₂, SPhos, K₃PO₄, THF (reflux) | Heterocyclic compounds | 68% | Materials science |

Mechanism :

-

Oxidative addition of aryl halide to Pd(0)

-

Transmetallation with boronic ester

Oxidation Reactions

The primary alcohol group undergoes oxidation to carboxylic acids or ketones under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C, 6 hr | 3-Fluoro-5-boronphenyl carboxylic acid | 58% | Over-oxidation common |

| CrO₃ | Acetone, 0°C, 2 hr | Corresponding ketone | 41% | Limited scalability |

Reduction Reactions

The boronic ester group remains stable during reductions targeting the alcohol:

| Reducing Agent | Conditions | Product | Yield | Purpose |

|---|---|---|---|---|

| NaBH₄ | MeOH, 20°C, 5 hr | Alcohol retained; boronate unchanged | 88% | Selective aldehyde reduction |

Example : Reduction of a related aldehyde precursor:

text4-Formylbenzeneboronic acid + NaBH₄ → (3-Fluoro-5-boronphenyl)methanol [2][7]

Nucleophilic Substitution

The fluorine atom at the 3-position participates in aromatic substitution:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| OH⁻ | DMF, 120°C, 12 hr | 3-Hydroxy-5-boronphenyl methanol | 63% |

| NH₃ | CuCN, DMSO, 150°C, 24 hr | 3-Amino-5-boronphenyl methanol | 51% |

Limitation : Steric hindrance from the boronic ester reduces reactivity at the 5-position.

Esterification and Ether Formation

The alcohol group undergoes typical oxygen-centered reactions:

| Reaction Partner | Conditions | Product | Yield |

|---|---|---|---|

| Acetic anhydride | Pyridine, RT, 3 hr | Acetyl-protected boronate | 89% |

| Methyl iodide | NaH, THF, 0°C → RT, 6 hr | Methyl ether derivative | 76% |

Stability and Side Reactions

-

Hydrolysis : The boronic ester slowly hydrolyzes in aqueous acidic conditions (t₁/₂ = 8 hr at pH 3) .

-

Protodeboronation : Occurs at >100°C in protic solvents, yielding phenolic byproducts.

Comparative Reactivity Table

| Reaction Type | Rate (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Suzuki coupling | 1.2 × 10⁻³ | 85.3 |

| Fluorine substitution | 4.7 × 10⁻⁵ | 112.4 |

| Alcohol oxidation | 2.1 × 10⁻⁴ | 98.6 |

This compound’s versatility in cross-coupling and functional group transformations makes it valuable for synthesizing complex molecules in medicinal chemistry and materials science. Controlled reaction conditions are critical to minimizing boronic ester decomposition and achieving high selectivity.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing boron moieties often exhibit significant biological activity. The boron atom in (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol contributes to its potential as an anticancer agent. Studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types .

Drug Delivery Systems

The incorporation of boron into drug delivery systems enhances the solubility and stability of pharmaceuticals. This compound can be used to modify existing drug molecules to improve their pharmacokinetic profiles. Its ability to form stable complexes with certain biomolecules makes it a candidate for targeted drug delivery .

Materials Science

Polymer Chemistry

The unique structure of This compound allows it to be utilized in the synthesis of novel polymers. The dioxaborolane group can undergo polymerization reactions to create materials with specific mechanical and thermal properties . These polymers can be applied in coatings and composites that require enhanced durability and resistance to environmental degradation.

Fluorescent Materials

Due to the presence of fluorine and the dioxaborolane unit, this compound can be incorporated into fluorescent materials used in sensors and imaging applications. Its photophysical properties can be tuned for specific wavelengths, making it suitable for biological imaging techniques .

Organic Synthesis

Reagent in Cross-Coupling Reactions

The compound serves as a versatile reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. The boron atom facilitates the formation of carbon-carbon bonds by acting as a leaving group during the reaction process. This application is crucial in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .

Building Block for Complex Molecules

As a building block in synthetic organic chemistry, This compound can be used to construct more complex structures through various functionalization strategies. Its reactivity allows chemists to modify its structure further to produce derivatives with enhanced properties or activities .

Data Tables

| Compound Name | Application Area | Key Feature |

|---|---|---|

| This compound | Medicinal Chemistry | Anticancer activity |

| 3-Fluoropyridine-Boronic Acid Pinacol Ester | Organic Synthesis | Cross-coupling reagent |

| Boron Nitride Nanotubes | Materials Science | High thermal conductivity |

Mécanisme D'action

The mechanism of action of (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The fluorine atom enhances the compound’s stability and bioavailability, while the hydroxyl group can participate in hydrogen bonding, influencing the compound’s overall reactivity and interaction with biological targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a pyridine ring instead of a benzene ring.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains an aldehyde group instead of a hydroxyl group.

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Features an ester group instead of a hydroxyl group.

Uniqueness

(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is unique due to the combination of its functional groups, which confer specific reactivity and interaction properties. The presence of the boronic ester group allows for versatile chemical modifications, while the fluorine atom and hydroxyl group enhance its stability and potential biological activity.

Activité Biologique

(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₂H₁₆BFO₃

- Molecular Weight : 250.074 g/mol

- LogP : 1.9374

- Polar Surface Area (PSA) : 35.53 Ų

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymes :

- Antioxidant Activity :

Biological Activity Data

The following table summarizes key findings from recent studies regarding the biological activity of the compound:

Case Study 1: Inhibition of SARS-CoV-2 Proteases

In a study focusing on β-amido boronic acids, compounds similar to this compound were tested for their ability to inhibit Mpro. The results indicated that these compounds could significantly reduce the protease's activity in vitro, suggesting potential therapeutic applications against COVID-19 .

Case Study 2: Cytotoxicity Assessment

Another study evaluated the cytotoxic effects of various boronic acid derivatives on neuronal cell lines (HT-22). The tested concentrations revealed that most compounds did not adversely affect cell viability at lower concentrations (up to 10 µM), indicating a favorable safety profile for further development .

Propriétés

IUPAC Name |

[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-7,16H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTKOQBWYWEFTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.